molecular formula C12H18N2O B2984080 4-(aminomethyl)-N-isopropyl-N-methylbenzamide CAS No. 923233-28-7

4-(aminomethyl)-N-isopropyl-N-methylbenzamide

Cat. No.: B2984080
CAS No.: 923233-28-7
M. Wt: 206.289
InChI Key: CINROHPPTHQGJY-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-isopropyl-N-methylbenzamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.289. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Polymer Research

4-(aminomethyl)-N-isopropyl-N-methylbenzamide and its derivatives have been utilized in the synthesis of novel aromatic polyimides. These polymers display solubility in various organic solvents and exhibit high thermal stability, with degradation temperatures ranging from 240°C to 550°C. Their specific heat capacity and degradation temperatures make them suitable for a range of applications (Butt et al., 2005).

DNA Repair and Cellular Processes

Studies have explored the role of this compound derivatives in DNA repair processes. Specifically, 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, has been used to investigate regulatory roles during DNA repair, although its effects in high concentrations may be attributed to toxic side effects (Cleaver et al., 1985).

Anticonvulsant Activity

Derivatives of this compound have been tested for their anticonvulsant properties. Certain derivatives, such as 4-amino-N-amylbenzamide, have shown significant potency against seizures, indicating potential therapeutic applications in neurology (Clark et al., 1984).

Chemical Analysis and Solubility Studies

The solubility of 4-aminobenzamide, a related compound, has been measured in various solvents, providing crucial data for its application in chemical analysis and synthesis. This research aids in understanding the dissolution behavior of similar compounds (Ouyang et al., 2019).

Electrospray Mass Spectrometry

The use of derivatives like 4-amino-N-(2-diethylaminoethyl)benzamide in electrospray mass spectrometry has been explored. Such studies enhance the understanding of mass spectrometric behavior of N-linked carbohydrates, contributing to analytical chemistry (Harvey, 2000).

Fluorescence Enhancement in Chemical Compounds

Research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions reveals insights into the photochemical behavior of stilbenoid systems. This research has implications for the development of fluorescent materials and sensors (Yang et al., 2002).

Development of Novel Anticancer Agents

This compound derivatives have been investigated in the context of developing new anticancer agents. A study identified a compound exhibiting biochemical potency and suitable pharmaceutical properties for cancer treatment, demonstrating the potential of such derivatives in oncology (Theoclitou et al., 2011).

Properties

IUPAC Name

4-(aminomethyl)-N-methyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11/h4-7,9H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINROHPPTHQGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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